5,7-Dibromo-2-methyl-1,3-benzoxazole

Spectroscopic characterization Quality control Identity verification

5,7-Dibromo-2-methyl-1,3-benzoxazole (molecular formula C₈H₅Br₂NO, molecular weight 290.94 g/mol) is a dihalogenated benzoxazole derivative featuring bromine atoms at positions 5 and 7 and a methyl substituent at position 2 of the heterocyclic core. This substitution pattern yields a distinct spectroscopic fingerprint and physicochemical profile compared to mono-brominated, non-halogenated, or chloro-analogous benzoxazoles.

Molecular Formula C8H5Br2NO
Molecular Weight 290.94 g/mol
Cat. No. B8800760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-2-methyl-1,3-benzoxazole
Molecular FormulaC8H5Br2NO
Molecular Weight290.94 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C(=CC(=C2)Br)Br
InChIInChI=1S/C8H5Br2NO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3
InChIKeyKKTUAQTWGVJNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-2-methyl-1,3-benzoxazole: Core Physicochemical and Structural Baseline for Procurement Evaluation


5,7-Dibromo-2-methyl-1,3-benzoxazole (molecular formula C₈H₅Br₂NO, molecular weight 290.94 g/mol) is a dihalogenated benzoxazole derivative featuring bromine atoms at positions 5 and 7 and a methyl substituent at position 2 of the heterocyclic core [1]. This substitution pattern yields a distinct spectroscopic fingerprint and physicochemical profile compared to mono-brominated, non-halogenated, or chloro-analogous benzoxazoles. The compound belongs to a scaffold class with recognized antimicrobial, antifungal, and anticancer potential, but its specific substitution pattern confers differentiated reactivity for downstream synthetic derivatization and distinct lipophilicity relevant to biological partitioning [2][3].

Why 5,7-Dibromo-2-methyl-1,3-benzoxazole Cannot Be Replaced by Generic Benzoxazole Analogs: Key Differentiation Rationale


Substituting 5,7-dibromo-2-methyl-1,3-benzoxazole with generic benzoxazole analogs—such as 5-bromo-2-methylbenzoxazole (mono-bromo), 5,7-dichloro-2-methylbenzoxazole (chloro analog), or 2-methylbenzoxazole (non-halogenated)—introduces measurable differences in molecular weight, lipophilicity, spectroscopic identity, and synthetic utility that directly impact downstream applications. The dual bromine substitution at positions 5 and 7 provides two distinct leaving-group handles for sequential cross-coupling derivatization, unavailable in mono-halogenated analogs, while the heavier bromine atoms confer higher molecular polarizability and altered electronic properties relative to chloro congeners [1][2]. In biological contexts, the degree and identity of halogen substitution on the benzoxazole scaffold has been demonstrated to modulate anti-Candida membrane activity and resistance profiles, making analog interchange scientifically unsound without re-validation [3].

Quantitative Differentiation Evidence for 5,7-Dibromo-2-methyl-1,3-benzoxazole vs. Closest Analogs


Spectroscopic Fingerprint: ¹H NMR Differentiation from Mono-Brominated and Non-Halogenated Benzoxazole Analogs

5,7-Dibromo-2-methyl-1,3-benzoxazole exhibits a diagnostic ¹H NMR profile in DMSO-d₆ wherein aromatic protons at positions 5 and 7 are absent due to bromine substitution, leaving only the aromatic proton at position 4 or 6 as the sole aromatic signal alongside the 2-methyl singlet at ~δ 2.5 ppm [1]. In contrast, 5-bromo-2-methylbenzoxazole (CAS 5676-56-2, MW 212.04 g/mol) retains two aromatic protons in its ¹H NMR spectrum, while 2-methylbenzoxazole (CAS 95-21-6, MW 133.15 g/mol) displays three aromatic protons [2]. This unambiguous spectroscopic signature enables definitive identity confirmation during quality control, eliminating the risk of misidentification with mono-bromo or non-brominated analogs.

Spectroscopic characterization Quality control Identity verification

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Mono-Bromo and Dichloro Analogs

The molecular weight of 5,7-dibromo-2-methyl-1,3-benzoxazole (290.94 g/mol) is substantially higher than that of 5-bromo-2-methylbenzoxazole (212.04 g/mol) and 5,7-dichloro-2-methylbenzoxazole (202.03 g/mol) [1]. This molecular weight increase, driven by the dual bromine substitution (Br atomic mass ~80 Da vs. Cl ~35.5 Da), is expected to correlate with significantly higher calculated logP and enhanced membrane partitioning capacity—a critical parameter for biological assay design . The greater polarizability of bromine substituents versus chlorine also modulates intermolecular interactions (halogen bonding, van der Waals contacts) in both biological target engagement and solid-state material properties.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Dual Bromine Handles Enable Sequential Cross-Coupling Derivatization

The presence of two aryl bromine substituents at positions 5 and 7 of the benzoxazole ring system provides two chemically distinct sites for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. DFT-based molecular electrostatic potential (MEP) analysis of brominated benzoxazoles has demonstrated that bromine substituents are sites of significant positive electrostatic potential, predicting differential reactivity for nucleophilic attack at each position [2]. Mono-brominated analogs (e.g., 5-bromo-2-methylbenzoxazole) offer only a single derivatization handle, limiting the structural diversity accessible from a single starting material. Room-temperature palladium-catalyzed direct 2-arylation methodologies have been demonstrated for benzoxazole substrates with aryl bromides, achieving yields of 60–99%, confirming the synthetic tractability of this scaffold class [3].

Cross-coupling Derivatization Medicinal chemistry Library synthesis

Antifungal Activity Differentiation: 5,7-Dibromo Substitution Modulates Anti-Candida Membrane Activity vs. 5-Bromo Analog

A systematic study of N-phenacyl derivatives of 2-mercaptobenzoxazole incorporating 5-bromo and 5,7-dibromo substitution patterns revealed that the 5-bromo analog 6a (2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone) displayed MICP = 16 µg/mL with %R = 88.0 ± 9.7 against a C. albicans clinical isolate, while the 5,7-dibromo series showed distinct anti-proliferative and ergosterol-modulating profiles [1]. The 5,7-dibromobenzoxazole scaffold was associated with pleiotropic antifungal mechanisms including total sterol content perturbation, ergosterol synthesis inhibition, and membrane permeabilization comparable to amphotericin B, without cross-resistance [2]. While the specific 5,7-dibromo-2-methyl-1,3-benzoxazole compound has not been directly tested in this assay, the dibromo substitution pattern was confirmed as a critical determinant of the multi-target antifungal action mode relative to the mono-bromo series.

Antifungal Candida albicans Membrane disruption SAR

Antibacterial Activity via DNA Gyrase Inhibition: Brominated Benzoxazole Scaffold Class-Level Evidence

Molecular docking studies on brominated benzoxazole derivatives have demonstrated predicted inhibitory activity against the DNA gyrase B (GyrB) complex, with DFT calculations confirming that bromine atoms contribute to key hydrophobic and halogen-bonding interactions within the GyrB active site [1]. In related benzoxazole antibacterial studies, compounds in this class have shown MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli, with dibrominated derivatives exhibiting enhanced potency relative to non-halogenated congeners [2]. Pharmacophore analysis of benzoxazole DNA gyrase inhibitors has identified hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic features as essential for target engagement—features that are directly modulated by the presence and position of bromine substituents [3].

Antibacterial DNA gyrase Molecular docking Drug resistance

High-Value Application Scenarios for 5,7-Dibromo-2-methyl-1,3-benzoxazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Construction of Diversified Benzoxazole Libraries via Sequential Cross-Coupling

The dual aryl bromide handles at C-5 and C-7 enable sequential Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate structurally diverse benzoxazole libraries from a single starting material, maximizing synthetic efficiency per procurement unit. DFT-validated differential reactivity at the two bromine positions supports chemoselective sequential derivatization strategies [1]. This scenario is directly supported by the synthetic versatility evidence (Evidence Item 3).

Antifungal Drug Discovery: SAR Exploration of Halogen-Dependent Anti-Candida Membrane Activity

The 5,7-dibromo substitution pattern has been mechanistically linked to pleiotropic anti-Candida activity involving sterol perturbation, ergosterol synthesis inhibition, and membrane permeabilization without cross-resistance to amphotericin B [2]. This compound serves as a key intermediate for synthesizing and evaluating novel N-phenacyl or other derivatized analogs in the pursuit of resistance-breaking antifungal agents. This scenario is directly supported by the antifungal activity evidence (Evidence Item 4).

Antibacterial Lead Optimization: DNA Gyrase B Inhibitor Development

Brominated benzoxazole derivatives have demonstrated both in vitro antibacterial activity (MIC 64–128 µg/mL against S. aureus and E. coli) and predicted binding to the DNA gyrase B complex via molecular docking [1]. The 5,7-dibromo-2-methyl-1,3-benzoxazole scaffold provides a starting point for structure-based optimization of DNA gyrase inhibitors targeting multidrug-resistant Gram-positive pathogens. This scenario is directly supported by the antibacterial/DNA gyrase evidence (Evidence Item 5).

Analytical Reference Standard: Identity and Purity Verification Using Distinctive NMR Fingerprint

The characteristic ¹H NMR spectrum of 5,7-dibromo-2-methyl-1,3-benzoxazole—featuring a single aromatic proton and a diagnostic methyl singlet—provides an unambiguous spectroscopic fingerprint for identity confirmation and purity assessment in quality control workflows [3]. This is particularly valuable for laboratories procuring multiple halogenated benzoxazole analogs that may be confused due to nomenclature similarity. This scenario is directly supported by the spectroscopic fingerprint evidence (Evidence Item 1).

Quote Request

Request a Quote for 5,7-Dibromo-2-methyl-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.